molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Cat. No.: B1337536
CAS No.: 122640-83-9
M. Wt: 306.31 g/mol
InChI Key: SNHKMHUMILUWSJ-UHFFFAOYSA-N
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Description

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is a complex organic compound with the molecular formula C16H18O6 and a molecular weight of 306.32 g/mol . This compound is known for its unique structure, which includes a dodecahydro configuration and a biisobenzofuran core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves multiple steps. One common method includes a two-stage oxidation followed by a hydride reduction and cyclization . Industrial production methods often utilize palladium-catalyzed hydrogenation reactions, where Pd/C catalysts are synthesized via Ar glow-discharge plasma reduction using activated carbon as the support . The reaction conditions typically involve high temperatures and pressures to ensure complete hydrogenation.

Chemical Reactions Analysis

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: It can be reduced using hydride donors, such as sodium borohydride, to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone can be compared to other similar compounds, such as:

The uniqueness of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone lies in its dodecahydro configuration, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKMHUMILUWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122640-83-9
Record name Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 2
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 3
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 4
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 5
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 6
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
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Q & A

Q1: What impact does the use of Dodecanedioic anhydride have on the properties of the resulting polyimide films?

A1: While not explicitly used in the research papers provided, Dodecanedioic anhydride, as an aliphatic dianhydride monomer, can be utilized to introduce flexibility into the polyimide backbone. This is in contrast to aromatic dianhydrides, which generally lead to more rigid structures. [, ] This increased flexibility can be advantageous for applications requiring improved toughness, processability, or solubility in common solvents.

Q2: How does the structure of Dodecanedioic anhydride compare to other dianhydrides used in the research, and what implications might these structural differences have on the final polyimide properties?

A2: Dodecanedioic anhydride possesses a linear, aliphatic structure, unlike some of the dianhydrides mentioned in the research papers, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride, which have aromatic rings. [] This structural difference directly influences the flexibility and conformation of the resulting polyimide chains. Polyimides synthesized with Dodecanedioic anhydride are expected to exhibit lower glass transition temperatures (Tg) and potentially different solubility profiles compared to their aromatic counterparts due to the flexible aliphatic segment.

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